molecular formula C11H9NO4S2 B044148 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide CAS No. 114891-23-5

5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide

Cat. No. B044148
M. Wt: 283.3 g/mol
InChI Key: PTDJNLYHCHJVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide, also known as HET0016, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide inhibitors and has been found to have a potent inhibitory effect on the activity of cytochrome P450 enzymes.

Mechanism Of Action

5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide exerts its pharmacological effects by inhibiting the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. Specifically, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been shown to selectively inhibit the activity of CYP4A enzymes, which are involved in the metabolism of arachidonic acid and other fatty acids. By inhibiting CYP4A enzymes, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide reduces the production of pro-inflammatory eicosanoids such as leukotrienes and prostaglandins, which contribute to the pathogenesis of various diseases.

Biochemical And Physiological Effects

5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been found to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide inhibits cell growth and induces apoptosis by blocking the activity of CYP4A enzymes. In vascular smooth muscle cells, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide reduces the expression of endothelin-1 and other vasoconstrictors, leading to vasodilation and lower blood pressure. In inflammatory cells, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.

Advantages And Limitations For Lab Experiments

5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CYP4A enzymes, its low toxicity, and its ability to inhibit the activity of CYP4A enzymes in vivo. However, there are also some limitations to using 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide in lab experiments, including its poor solubility in water, its susceptibility to degradation in acidic conditions, and its potential for off-target effects on other enzymes.

Future Directions

There are several future directions for research on 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics in vivo, and the exploration of its therapeutic potential in other diseases such as diabetes and cardiovascular disease. Additionally, the use of 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide involves the reaction of 3-hydroxybenzoyl chloride with thiophene-2-sulfonamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide as a white solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, hypertension, and inflammation. In cancer research, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been found to inhibit the growth and proliferation of cancer cells by blocking the activity of cytochrome P450 enzymes. In hypertension research, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been shown to lower blood pressure by inhibiting the synthesis of endothelin-1, a potent vasoconstrictor. In inflammation research, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

properties

CAS RN

114891-23-5

Product Name

5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide

Molecular Formula

C11H9NO4S2

Molecular Weight

283.3 g/mol

IUPAC Name

5-(3-hydroxybenzoyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H9NO4S2/c12-18(15,16)10-5-4-9(17-10)11(14)7-2-1-3-8(13)6-7/h1-6,13H,(H2,12,15,16)

InChI Key

PTDJNLYHCHJVGJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C(=O)C2=CC=C(S2)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C2=CC=C(S2)S(=O)(=O)N

Other CAS RN

114891-23-5

synonyms

5-(3-hydroxybenzoyl)-2-thiophenesulfonamide
5-(3-hydroxybenzoyl)thiophene-2-sulfonamide
5-HBTS
5-HTS

Origin of Product

United States

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